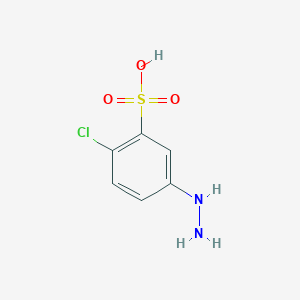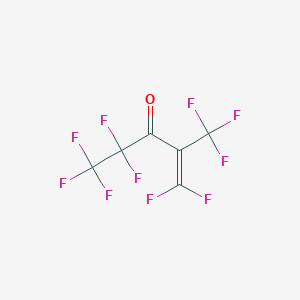
1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and chemical inertness. It is commonly used in various industrial and scientific applications due to its distinctive reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one typically involves the reaction of hexafluoropropylene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated ketones or acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols.
Applications De Recherche Scientifique
1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various fluorinated compounds.
Biology: Employed in studies involving fluorinated analogs of biological molecules.
Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism by which 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s ability to interact with specific enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 1,1,1,3,5,5,5-Heptafluoro-2,2,4,4-pentanetetrol
Uniqueness: 1,1,4,4,5,5,5-Heptafluoro-2-(trifluoromethyl)pent-1-en-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This configuration imparts distinct chemical properties, such as high thermal stability and resistance to degradation, making it valuable in various high-performance applications.
Propriétés
Numéro CAS |
54376-59-9 |
|---|---|
Formule moléculaire |
C6F10O |
Poids moléculaire |
278.05 g/mol |
Nom IUPAC |
1,1,4,4,5,5,5-heptafluoro-2-(trifluoromethyl)pent-1-en-3-one |
InChI |
InChI=1S/C6F10O/c7-3(8)1(5(11,12)13)2(17)4(9,10)6(14,15)16 |
Clé InChI |
QOPBPTHPABCRER-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)F)(C(=O)C(C(F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


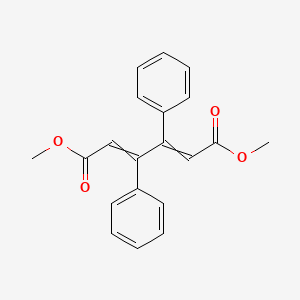

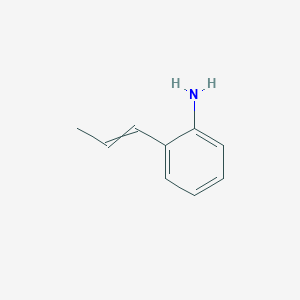
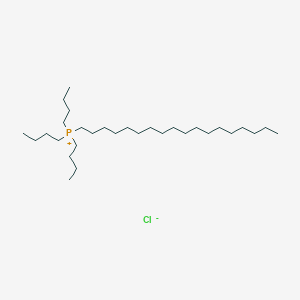
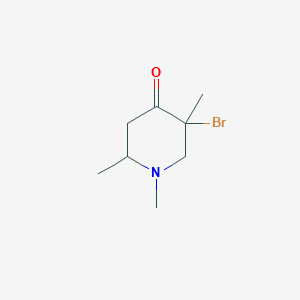
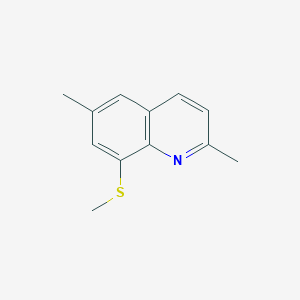
![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)


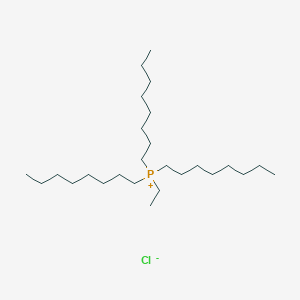
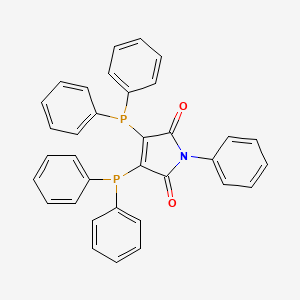
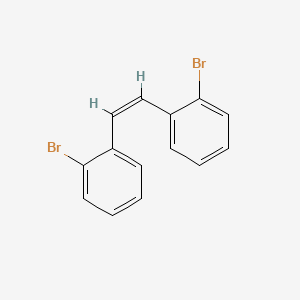
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)
